
Cyclamidomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cyclamidomycin is synthesized through the fermentation of Streptomyces species. The specific strain used is Streptomyces sp. MA130-A1. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Cyclamidomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclamidomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of antibiotic action and resistance.
Biology: this compound is employed in research on bacterial metabolism and enzyme inhibition, particularly nucleoside diphosphate kinase and pyruvate kinase.
Medicine: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Industry: This compound is used in the production of antibacterial agents and as a reference standard in quality control processes
Wirkmechanismus
Cyclamidomycin exerts its antibacterial effects by inhibiting nucleoside diphosphate kinase and pyruvate kinase in Escherichia coli. It also inhibits oxidative phosphorylation in rat liver mitochondria. These actions disrupt essential metabolic processes in bacteria, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Cyclamidomycin is unique due to its dual inhibition of nucleoside diphosphate kinase and pyruvate kinase, as well as its effect on oxidative phosphorylation. Similar compounds include:
Neothramycin: Another antibiotic with a different mechanism of action.
Amidinomycin: Known for its antibacterial properties but with a distinct chemical structure.
7-Deoxypactamycin: A potent antibiotic with a different target and higher efficacy.
This compound stands out due to its specific enzyme inhibition and broad-spectrum antibacterial activity.
Eigenschaften
CAS-Nummer |
43043-82-9 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |
InChI-Schlüssel |
SJFPWBFXBOZGTB-ONEGZZNKSA-N |
Isomerische SMILES |
C1CC(=NC1)/C=C/C(=O)N |
Kanonische SMILES |
C1CC(=NC1)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


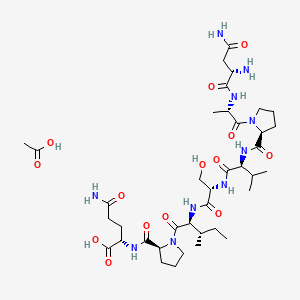
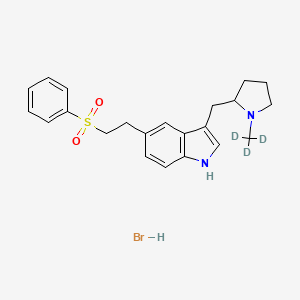
![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)
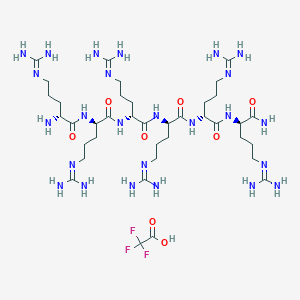
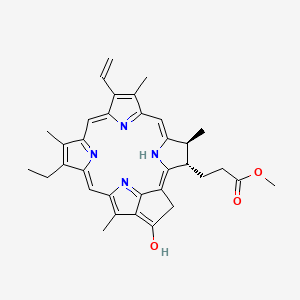
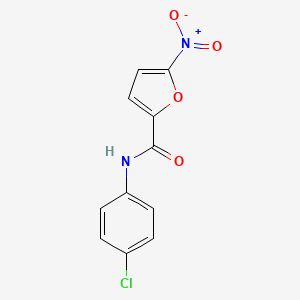
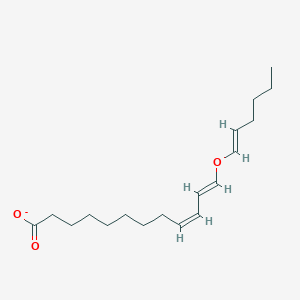
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)
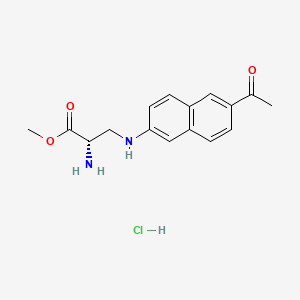

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)
![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
